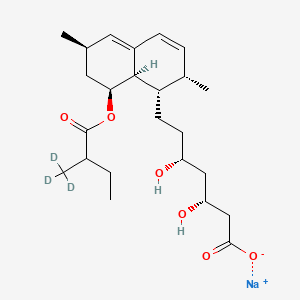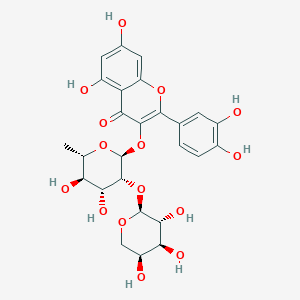
Quercitrin 2''-O-arabinoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quercitrin 2’‘-O-arabinoside is a glycoside derivative of quercetin, a flavonoid widely distributed in plants. This compound is formed by the attachment of an arabinose sugar molecule to quercitrin, which itself is a glycoside of quercetin and rhamnose. Quercitrin 2’'-O-arabinoside is known for its potential antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quercitrin 2’'-O-arabinoside typically involves the glycosylation of quercetin with arabinose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of sugar moieties to quercetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of quercitrin 2’‘-O-arabinoside may involve the extraction of quercetin from plant sources followed by glycosylation. The use of macroporous resin for the enrichment of quercitrin from plant extracts has been reported as an efficient and eco-friendly method . This approach can be scaled up for industrial applications, providing a sustainable source of quercitrin 2’'-O-arabinoside.
化学反応の分析
Types of Reactions
Quercitrin 2’'-O-arabinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups on the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize quercitrin 2’'-O-arabinoside, leading to the formation of quinones.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups in the flavonoid structure.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often facilitated by acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of quercitrin 2’'-O-arabinoside, which may exhibit different biological activities.
科学的研究の応用
Chemistry: It serves as a model compound for studying glycosylation reactions and the stability of flavonoid glycosides.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for investigating cellular protection mechanisms and signaling pathways.
Medicine: Quercitrin 2’'-O-arabinoside has shown promise in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders due to its bioactive properties
Industry: It is used in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.
作用機序
The mechanism of action of quercitrin 2’'-O-arabinoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory signaling pathways such as NF-κB and MAPK, reducing the production of inflammatory cytokines.
Antimicrobial Action: It disrupts the cell membrane integrity of pathogens, leading to their inactivation.
類似化合物との比較
Quercitrin 2’'-O-arabinoside can be compared with other flavonoid glycosides such as:
特性
分子式 |
C26H28O15 |
|---|---|
分子量 |
580.5 g/mol |
IUPAC名 |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C26H28O15/c1-8-17(32)20(35)24(41-25-21(36)18(33)14(31)7-37-25)26(38-8)40-23-19(34)16-13(30)5-10(27)6-15(16)39-22(23)9-2-3-11(28)12(29)4-9/h2-6,8,14,17-18,20-21,24-33,35-36H,7H2,1H3/t8-,14-,17-,18-,20+,21+,24+,25-,26-/m0/s1 |
InChIキー |
WRLBRIWXGBKVHQ-BSMATJIKSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(CO5)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)
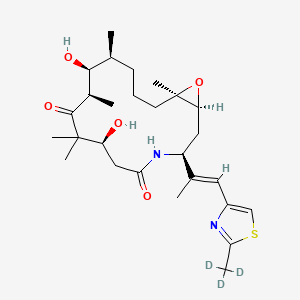
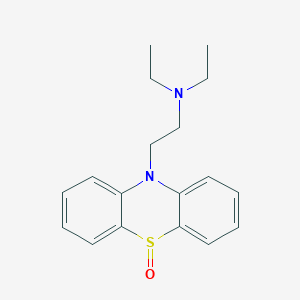
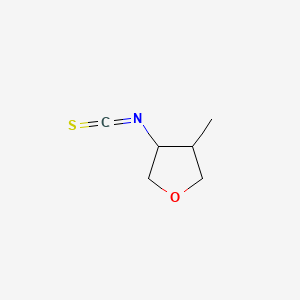
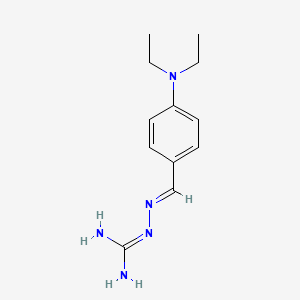
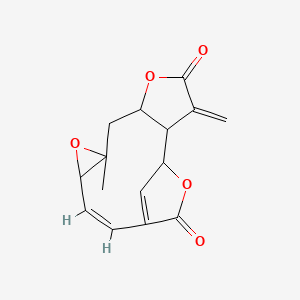
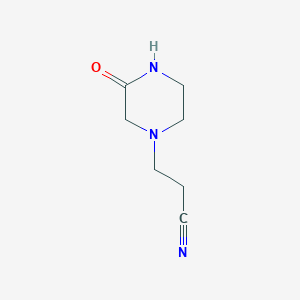
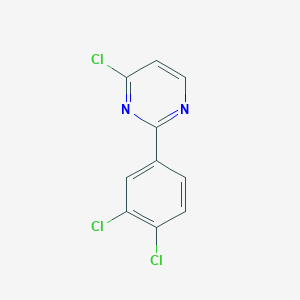
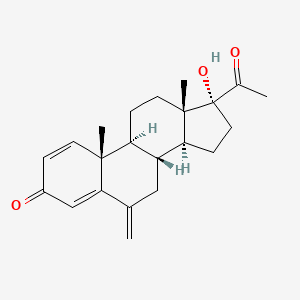


![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)
